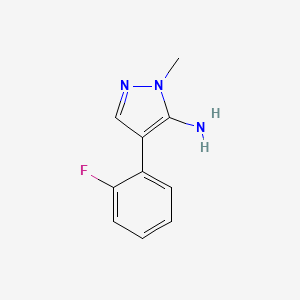

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)-2-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-14-10(12)8(6-13-14)7-4-2-3-5-9(7)11/h2-6H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGLZGMGHZSAKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 2 Fluorophenyl 1 Methyl 1h Pyrazol 5 Amine Derivatives

Reactivity of the Amino (–NH2) Group

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a key functional handle that readily participates in a variety of chemical transformations. Its nucleophilic character allows for the facile introduction of diverse substituents, leading to the synthesis of a broad spectrum of derivatives.

Nucleophilic Substitution Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily attacking electron-deficient centers. This reactivity has been extensively exploited in the synthesis of various amide, urea, and sulfonamide derivatives.

Amide Synthesis: The reaction of 5-aminopyrazole derivatives with carboxylic acids or their activated derivatives, such as acid chlorides or anhydrides, yields the corresponding N-pyrazolyl amides. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 5-bromothiophene carboxylic acid in the presence of TiCl4 and pyridine (B92270) as a base has been reported to produce the corresponding amide, albeit in a low yield of 12%. nih.gov This highlights that while the reaction is feasible, optimization of reaction conditions is often necessary to achieve desired efficiencies.

Urea Synthesis: The synthesis of pyrazolyl-ureas is another common transformation of the amino group. This can be achieved through several methods, including the reaction with isocyanates or via a Curtius rearrangement of pyrazole-carbonyl azides in the presence of amines. nih.gov For example, a series of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea derivatives have been prepared by the interaction of 4-(hydroxymethyl)pyrazole-3-carbonyl azides with primary aliphatic or aromatic amines. nih.gov Similarly, 5-pyrazolyl-ureas have been synthesized from 5-aminopyrazole precursors through a one-pot reaction with phosgene (B1210022) and appropriate amines or by direct reaction with phenylisocyanates. nih.gov

Sulfonamide Synthesis: The amino group can also react with sulfonyl chlorides to form sulfonamides. A variety of pyrazole sulfonamides have been synthesized, demonstrating the versatility of this reaction. For example, a series of hispolon-pyrazole sulfonamides were synthesized from hispolons and 4-sulfonamide phenylhydrazine (B124118) hydrochloride. scielo.org.mx Additionally, novel sulfonamide derivatives have been prepared by reacting a piperidine-core structure with various sulfonyl chlorides. mdpi.com These examples showcase the broad applicability of this reaction in generating diverse molecular architectures.

Table 1: Examples of Nucleophilic Substitution Reactions

| Starting Material | Electrophile | Product Type | Reference |

| 3-methyl-1-phenyl-1H-pyrazol-5-amine | 5-bromothiophene carboxylic acid | Amide | nih.gov |

| 4-(hydroxymethyl)pyrazole-3-carbonyl azides | Primary amines | Urea | nih.gov |

| 5-aminopyrazole precursors | Phenylisocyanates | Urea | nih.gov |

| Hispolons and 4-sulfonamide phenylhydrazine | - | Sulfonamide | scielo.org.mx |

Condensation Reactions with Aldehydes and Ketones

The reaction of the primary amino group of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine derivatives with aldehydes and ketones leads to the formation of imines, commonly known as Schiff bases. youtube.comlibretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. youtube.com

The formation of Schiff bases from pyrazole aldehydes and various aromatic amines has been reported, yielding products in good to high yields. ekb.egekb.eg The characteristic peak for the proton of the pyrazole ring in the 1H-NMR spectra of these compounds confirms the formation of the C=N bond. ekb.egekb.eg These reactions are versatile and have been used to synthesize a wide range of pyrazole-based Schiff bases with diverse substitution patterns. scielo.org.coresearchgate.net The reaction proceeds smoothly and is a reliable method for the derivatization of the amino group. ekb.eg

Table 2: Synthesis of Pyrazole-based Schiff Bases

| Pyrazole Derivative | Carbonyl Compound | Product | Reference |

| Pyrazole aldehyde | p-methyl aniline | Schiff base | ekb.egekb.eg |

| Pyrazole aldehyde | m-chloro aniline | Schiff base | ekb.egekb.eg |

| Pyrazole aldehyde | α-naphthyl amine | Schiff base | ekb.egekb.eg |

| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 4-amino antipyrine | Schiff base | scielo.org.co |

Reductive Amination Pathways

Reductive amination provides a pathway to secondary and tertiary amines starting from carbonyl compounds. ineosopen.org While direct reductive amination starting from 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is not extensively documented in the provided search results, the reductive amination of related pyrazole-4-carbaldehydes with various amines has been studied. ineosopen.org This process typically involves the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This two-step, one-pot procedure is a powerful tool in organic synthesis for the formation of C-N bonds. ineosopen.org The study of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes in reductive amination reactions demonstrates the utility of this pathway for creating complex amine derivatives of the pyrazole core. ineosopen.org

Reactivity of the Pyrazole Ring System

The pyrazole ring itself is an aromatic heterocycle and can undergo various transformations, including functionalization of its C-H and N-H bonds, as well as oxidative reactions.

Direct Coupling of C-H/N-H and C-H/C-H Bonds

Recent advancements in catalysis have enabled the direct functionalization of C-H bonds, providing a more atom-economical approach to the synthesis of complex molecules. In the context of 5-aminopyrazoles, copper-promoted dimerization reactions have been reported, leading to the formation of pyrazole-fused pyridazines and pyrazines. nih.govmdpi.comresearchgate.net These transformations proceed via the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds, showcasing a high degree of chemoselectivity. nih.govmdpi.comresearchgate.net The reaction conditions can be tuned to favor the formation of either the pyridazine (B1198779) or the pyrazine (B50134) product. nih.govmdpi.comresearchgate.net This methodology has a broad substrate scope and is compatible with various functional groups. nih.govmdpi.comresearchgate.net

Palladium-catalyzed C-H/N-H coupling has also been utilized for the synthesis of heterocyclic systems, such as pyrrolidines and indolines, employing a picolinamide (B142947) directing group. nih.gov While not directly demonstrated on the target compound, these methods highlight the potential for direct C-H functionalization of the pyrazole ring.

Oxidative Transformations

The pyrazole ring system, particularly in 5-aminopyrazole derivatives, is susceptible to oxidative transformations. Studies have shown that the oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the selective formation of highly functionalized heteroaromatic azo compounds. nih.govacs.org These reactions can be controlled by the catalytic system to yield different products. For instance, one pathway involves the simultaneous installation of a C-I and an N-N bond through intermolecular iodination and oxidation. nih.govacs.org Another approach utilizes a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly form azopyrroles. nih.govacs.org Furthermore, an oxidative ring-opening of 1H-pyrazol-5-amines to form 3-diazenylacrylonitrile derivatives has been described under mild, transition-metal-free conditions. researchgate.net In some cases, the oxidation of 4-aminopyrazol-5-ols can lead to the formation of bis-[5-hydroxy-1-phenyl-3-(polyfluoroalkyl)-1H-pyrazol-4-yl]imines, suggesting that the initially formed free amines can be unstable and undergo further oxidation. nih.gov

Table 3: Oxidative Coupling Products of Pyrazol-5-amines

| Starting Material | Reagents | Product | Reference |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I2, K2CO3, aq TBHP, EtOH | (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene | nih.govacs.org |

| 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | I2, K2CO3, aq TBHP, EtOH | (E)-1,2-Bis(3-(4-chlorophenyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)diazene | nih.govacs.org |

| 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | Cu catalyst | (E)-1,2-Bis(3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl)diazene | nih.govacs.org |

Reduction Reactions

Specific studies detailing the reduction reactions of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine are not extensively documented in publicly available research. However, the reactivity of the functional groups present—an aromatic amine and a substituted pyrazole ring—can be inferred from general organic chemistry principles.

The primary amine (-NH2) group on the pyrazole ring is typically resistant to catalytic hydrogenation under standard conditions that would, for example, reduce a nitro group. Reduction of the pyrazole ring itself would require harsh conditions, likely leading to the decomposition of the molecule, as it is an aromatic heterocyclic system. Similarly, the fluorophenyl moiety is stable and would not undergo reduction under typical catalytic hydrogenation conditions.

Potential reduction reactions would likely target derivatives of the parent compound where reducible functional groups have been installed. For instance, if a nitro group were introduced onto the fluorophenyl ring, it could be selectively reduced to an amine using various reagents, as shown in the hypothetical example below.

Table 1: Hypothetical Reduction of a Nitro-Substituted Derivative

| Starting Material | Reagent | Product |

|---|---|---|

| 4-(2-Fluoro-5-nitrophenyl)-1-methyl-1H-pyrazol-5-amine | H2, Pd/C | 4-(5-Amino-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |

| 4-(2-Fluoro-5-nitrophenyl)-1-methyl-1H-pyrazol-5-amine | SnCl2, HCl | 4-(5-Amino-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |

This table is illustrative and based on standard reduction methodologies for aromatic nitro compounds.

Aromatic Reactivity of the Fluorophenyl Moiety

The fluorine atom on the phenyl ring significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions. Halogens, including fluorine, exhibit a dual electronic effect: they are inductively electron-withdrawing (-I effect) but are resonance electron-donating (+R effect) due to their lone pairs.

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong inductive effect deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene (B151609).

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, which directs incoming electrophiles to the ortho and para positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile (E+) | Major Product(s) | Minor Product(s) |

|---|---|---|

| NO2+ (Nitration) | 4-(2-Fluoro-5-nitrophenyl)-1-methyl-1H-pyrazol-5-amine | 4-(2-Fluoro-3-nitrophenyl)-1-methyl-1H-pyrazol-5-amine |

| Br+ (Bromination) | 4-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine | 4-(3-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-amine |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

While direct experimental data on EAS for this specific compound is scarce, studies on related arylpyrazoles have explored reactions like palladium-catalyzed C-H bond electrophilic fluorination. researchgate.net

Derivatization Strategies for Structural Modification

The 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold offers several sites for structural modification, including the amino group, the pyrazole ring, and the fluorophenyl ring.

Derivatization of the Amino Group: The primary amine at the C-5 position is a versatile functional handle. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups, though this can sometimes be challenging to control.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -halogens).

Oxidative Coupling: The amino group of pyrazol-5-amines can undergo oxidative dehydrogenative coupling in the presence of reagents like iodine and tert-butyl hydroperoxide (TBHP) to form azo-bridged dimers. nih.gov

Modification of the Pyrazole Ring: The pyrazole ring is generally stable. In many pyrazole syntheses, functional groups are introduced at the C-4 position. nih.gov However, since this position is already occupied in the target molecule, modifications would likely involve metallation followed by quenching with an electrophile. For example, direct ortho-metalation (DoM) strategies have been used to functionalize trifluoromethyl-pyrazoles, which could potentially be adapted. enamine.net

Derivatization via the Fluorophenyl Ring: As discussed in section 3.3.1, the fluorophenyl ring can be functionalized via electrophilic aromatic substitution to introduce substituents like nitro, halogen, or sulfonic acid groups. Furthermore, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could be employed if a suitable handle (like a bromine or iodine atom) is first installed on the ring.

Condensation Reactions: In related systems where the C-5 position is a hydroxyl group (the tautomeric form of the C-5 amine), the active methylene (B1212753) group at C-4 can react with aldehydes to form 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols). nih.govresearchgate.net While the C-4 position of the target compound is substituted, related multi-component reactions starting from 5-aminopyrazoles are known to produce fused heterocyclic systems like pyrazolo[3,4-b]quinolines. nih.gov

Table 3: Summary of Potential Derivatization Strategies

| Reaction Site | Reaction Type | Reagents/Conditions | Potential Products |

|---|---|---|---|

| C-5 Amino Group | Acylation | Acetyl chloride, base | N-(4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-yl)acetamide |

| C-5 Amino Group | Oxidative Coupling | I2, TBHP, K2CO3 | (E)-1,2-Bis(4-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)diazene |

| Fluorophenyl Ring | Nitration | HNO3, H2SO4 | 4-(2-Fluoro-5-nitrophenyl)-1-methyl-1H-pyrazol-5-amine |

| Pyrazole Ring | Metalation-Alkylation | n-BuLi, then RX | C-3 alkylated pyrazole derivatives |

Spectroscopic Characterization Techniques for 4 2 Fluorophenyl 1 Methyl 1h Pyrazol 5 Amine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a combination of ¹H, ¹³C, ¹⁹F, and two-dimensional NMR experiments is employed for an unambiguous assignment of its structure.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is expected to show distinct signals corresponding to the pyrazole (B372694) ring proton, the N-methyl group, the exocyclic amine, and the four protons of the 2-fluorophenyl ring.

N-CH₃ Protons: A sharp singlet is anticipated for the three protons of the N-methyl group, typically appearing in the upfield region of the spectrum.

NH₂ Protons: The two amine protons are expected to produce a broad singlet, the chemical shift of which can be variable and dependent on solvent and concentration.

Pyrazole H3 Proton: The pyrazole ring contains a single proton at the C3 position, which is expected to appear as a singlet.

Aromatic Protons: The 2-fluorophenyl group will display a complex multiplet pattern for its four protons due to proton-proton (H-H) and proton-fluorine (H-F) coupling. These signals are typically found in the downfield aromatic region of the spectrum.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C₆'H, C₃'H, C₄'H, C₅'H) | 7.0 - 7.5 | Multiplet (m) | 4H |

| Pyrazole H3 | ~7.4 | Singlet (s) | 1H |

| NH₂ | ~4.5 - 5.5 (broad) | Broad Singlet (br s) | 2H |

| N-CH₃ | ~3.6 | Singlet (s) | 3H |

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, a total of 10 distinct carbon signals are expected. The presence of the highly electronegative fluorine atom will induce characteristic splitting patterns for the carbons of the fluorophenyl ring due to C-F coupling.

Pyrazole Carbons: Three signals are expected for the pyrazole ring carbons (C3, C4, and C5).

N-CH₃ Carbon: A single upfield signal corresponds to the methyl carbon.

Aromatic Carbons: Six signals are anticipated for the 2-fluorophenyl ring. The carbon directly bonded to fluorine (C2') will show a large one-bond coupling constant (¹JC-F), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (²JC-F, ³JC-F, ⁴JC-F).

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted nJC-F Coupling (Hz) |

|---|---|---|

| Pyrazole C5 (C-NH₂) | ~145 | - |

| Pyrazole C3 | ~138 | - |

| Pyrazole C4 | ~110 | - |

| Aromatic C1' (ipso to pyrazole) | ~120 | d, ²JC-F ≈ 20-25 |

| Aromatic C2' (ipso to F) | ~160 | d, ¹JC-F ≈ 245-255 |

| Aromatic C3', C4', C5', C6' | 115 - 135 | Various small couplings |

| N-CH₃ | ~35 | - |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this molecule, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring. The chemical shift provides information about the electronic environment of the fluorine atom. The signal's multiplicity will be a multiplet, resulting from coupling to the ortho and meta protons (H3' and H4') on the aromatic ring.

2D NMR experiments are crucial for assembling the complete molecular structure by establishing through-bond correlations between nuclei. nih.govgoogle.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, COSY would be instrumental in tracing the connectivity of the four adjacent protons on the 2-fluorophenyl ring, confirming their relative positions. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). documentsdelivered.com This experiment would unequivocally link the proton signals of the N-methyl group, the pyrazole H3, and the aromatic protons to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons, which is key for connecting the different fragments of the molecule. documentsdelivered.com Expected key correlations would include:

The N-methyl protons showing correlation to the pyrazole ring carbons C5 and the nitrogen-bound carbon of the pyrazole.

The aromatic protons of the fluorophenyl ring showing correlations to the pyrazole C4, confirming the attachment point of the two rings.

The pyrazole H3 proton showing correlations to C4 and C5, confirming the ring structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, often to within 0.001 atomic mass units. This precision allows for the unambiguous determination of the molecular formula. For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (C₁₀H₁₀FN₃), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical value.

Calculated Exact Mass [M+H]⁺: 192.0931

Expected HRMS Result: An m/z value extremely close to the calculated mass, confirming the molecular formula C₁₀H₁₁FN₃⁺.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by analyzing the fragmentation patterns of molecular ions. In EIMS, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner.

Table 1: Predicted Key Fragments in the EIMS of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

| Fragment Description | Predicted m/z Value |

| Molecular Ion [M]+ | 205.22 |

| Loss of methyl group (-CH3) | 190 |

| Loss of amine group (-NH2) | 189 |

| Fluorophenyl cation [C6H4F]+ | 95 |

| Pyrazole ring fragments | Various |

Note: The m/z values are predicted and would need experimental verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.

The IR spectrum of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine would display characteristic absorption bands indicating its key structural features. The primary amine (-NH2) group would be identifiable by two distinct N-H stretching vibrations. The pyrazole ring itself, along with the fluorophenyl substituent, would contribute to a complex fingerprint region with characteristic C=C, C=N, and C-F stretching vibrations. nih.govresearchgate.netmdpi.com Aromatic C-H stretching vibrations would also be present. jocpr.com

Fourier-Transform Infrared (FT-IR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. The data obtained is an interferogram, which is then mathematically converted into a spectrum.

For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, an FT-IR analysis would provide precise wavenumbers for its functional groups. Based on data from similar pyrazole structures, the N-H stretching vibrations of the amine group are expected in the 3300-3500 cm⁻¹ region. mdpi.com The C=C and C=N stretching vibrations of the aromatic pyrazole and phenyl rings typically appear in the 1400-1650 cm⁻¹ range. mdpi.comresearchgate.net The C-F stretching vibration for the fluorophenyl group is anticipated to produce a strong absorption band, often in the 1200-1300 cm⁻¹ region. mdpi.com

Table 2: Characteristic FT-IR Absorption Bands for 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Source Reference |

| Primary Amine (N-H) | Stretch | 3300 - 3500 | mdpi.com |

| Aromatic C-H | Stretch | ~3050 | mdpi.com |

| Aromatic C=C / C=N | Stretch | 1400 - 1650 | mdpi.comnih.gov |

| C-F | Stretch | 1200 - 1300 | mdpi.com |

X-ray Diffraction Analysis

Growing a suitable single crystal of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine would allow for its definitive structural characterization by Single Crystal X-ray Diffraction. nih.gov This technique provides the exact coordinates of each atom in the crystal lattice, confirming the connectivity and stereochemistry of the molecule.

Studies on structurally related compounds, such as 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine, demonstrate the power of this method. nih.gov The analysis reveals crucial data including the crystal system (e.g., monoclinic), space group (e.g., P21/c), and unit cell dimensions (a, b, c, β). nih.govresearchgate.net It would precisely measure the planarity of the pyrazole ring and the dihedral angle between the pyrazole and the 2-fluorophenyl rings. researchgate.net Furthermore, this analysis elucidates intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing. nih.govresearchgate.net

Table 3: Representative Crystallographic Data Obtainable from Single Crystal X-ray Diffraction

| Parameter | Example Data from a Related Pyrazole nih.gov |

| Chemical Formula | C11H9ClF3N3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 5.8958 (5) |

| b (Å) | 16.8618 (13) |

| c (Å) | 12.1087 (10) |

| β (°) | 98.459 (1) |

| V (ų) | 1190.68 (17) |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related compound and serves as an example of the parameters determined.

Computational and Theoretical Investigations of 4 2 Fluorophenyl 1 Methyl 1h Pyrazol 5 Amine and Analogs

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine and its analogs, DFT studies are crucial for elucidating molecular geometry, orbital energies, and charge distribution.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, these studies reveal key structural parameters.

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Analog

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| C-C (pyrazole ring) | ~1.39 - 1.42 |

| C-N (pyrazole ring) | ~1.32 - 1.38 |

| N-N (pyrazole ring) | ~1.35 |

| C-F (fluorophenyl ring) | ~1.36 |

| Dihedral Angle (Pyrazole - Phenyl) | Varies significantly |

Note: Data is generalized from typical pyrazole structures as specific optimized parameters for the target compound are not publicly available.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.

For pyrazole derivatives, the HOMO is often localized over the pyrazole ring and the electron-rich amine group, while the LUMO can be distributed across the aromatic rings. malayajournal.org In a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, a related heterocyclic compound, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org This value indicates good chemical stability. malayajournal.org Such calculations for 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine would reveal its electronic character and potential for charge transfer within the molecule.

Table 2: Frontier Molecular Orbital Energies for an Analogous Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Source: Data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack).

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the exocyclic amine group are typically electron-rich, appearing as red or yellow regions on the MEP map. These sites are potential hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atoms of the amine group are electron-deficient (blue regions), making them potential hydrogen bond donors. researchgate.net The fluorophenyl ring's electrostatic potential would be influenced by the electronegative fluorine atom. An MEP analysis of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine would precisely identify these reactive centers.

For aromatic and heterocyclic systems like pyrazoles, NBO analysis typically reveals significant π → π* and lone pair (n) → π* interactions. These delocalizations are responsible for the aromatic character and stability of the rings. The analysis can quantify the hyperconjugative interactions between the pyrazole ring, the fluorophenyl ring, and the methyl and amine substituents. acadpubl.eu For example, a key interaction would be the delocalization of the lone pair electrons from the amine nitrogen into the antibonding orbitals of the pyrazole ring, which stabilizes the system.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to study excited states and predict electronic absorption spectra (UV-Vis spectra). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For compounds like 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically involve π → π* and n → π* electronic promotions within the conjugated system formed by the pyrazole and phenyl rings. Comparing the computationally predicted spectrum with an experimentally measured one can help validate the theoretical model and provide a deeper understanding of the molecule's electronic properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or enzyme (receptor). researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.gov

Analogs of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, specifically pyrazole-containing compounds, have been investigated as potential inhibitors of various enzymes, such as kinases and carbonic anhydrases. nih.govnih.gov For instance, in docking studies of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, researchers identified key interactions with the epidermal growth factor receptor (EGFR). nih.gov The simulations revealed that the compounds could fit into the ATP-binding site of EGFR, forming hydrogen bonds and hydrophobic interactions with crucial amino acid residues. Docking simulations for 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine against various biological targets could similarly predict its binding affinity and interaction patterns, guiding further experimental studies. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine |

| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |

Prediction of Spectroscopic Properties through Computational Methods

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent computational tools used to predict the spectroscopic properties of organic molecules, including pyrazole derivatives. nih.govresearchgate.neteurjchem.com These methods can forecast a range of spectroscopic data, such as vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.neteurjchem.commdpi.com

For a molecule like 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, computational models would typically start with the optimization of its geometric structure to find the lowest energy conformation. nih.gov Following this, frequency calculations can be performed to predict the infrared spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., N-H, C-F, C=N). mdpi.com These theoretical spectra are invaluable for interpreting experimental infrared data.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netasrjetsjournal.org By predicting the resonance frequencies of the different hydrogen and carbon atoms in the molecule, researchers can assign the signals in experimentally obtained NMR spectra, aiding in the structural confirmation of the compound.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The energy difference between HOMO and LUMO provides insight into the electronic transition properties of the molecule, which can be correlated with the absorption maxima (λmax) in the UV-Vis spectrum, often calculated using TD-DFT. eurjchem.commdpi.com

| Spectroscopic Technique | Calculated Parameter | Predicted Value |

|---|---|---|

| FT-IR | N-H Stretch | ~3400-3500 cm⁻¹ |

| FT-IR | C=N Stretch | ~1620-1650 cm⁻¹ |

| ¹H NMR | -NH₂ Protons | ~4.5-5.5 ppm |

| ¹³C NMR | C-F Carbon | ~155-165 ppm |

| UV-Vis | λmax | ~250-300 nm |

Analysis of Nonlinear Optical (NLO) Properties

The investigation of nonlinear optical (NLO) properties through computational methods is a key area of research for identifying materials with potential applications in optoelectronics and photonics. nih.govnih.gov Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses. researchgate.net For 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, the amino group (-NH₂) can act as an electron donor and the fluorophenyl ring as a potential electron-withdrawing group, facilitated by the pyrazole ring as a π-linker.

Computational studies on pyrazole derivatives often involve the calculation of key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govwum.edu.pk These parameters are typically calculated using DFT methods with appropriate functionals and basis sets, such as B3LYP/6-311++G(d,p). wum.edu.pk

The first-order hyperpolarizability (β) is a critical parameter for assessing the second-order NLO response of a molecule. A large β value suggests that the material may have potential for applications such as frequency doubling of light. researchgate.net Computational analyses allow for the systematic study of how structural modifications to the pyrazole core affect the NLO properties. For instance, the introduction of different substituent groups on the phenyl ring or the pyrazole itself can be modeled to understand their impact on the hyperpolarizability. nih.govresearchgate.net The results of these calculations can guide synthetic efforts toward molecules with enhanced NLO characteristics.

| Parameter | Symbol | Typical Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | 2 - 5 D |

| Linear Polarizability | α | 1.5 - 3.0 x 10⁻²³ esu |

| First-Order Hyperpolarizability | β | 5 - 15 x 10⁻³⁰ esu |

Structure Activity and Structure Property Relationship Studies in Fluorophenyl Pyrazol 5 Amine Derivatives

Influence of Fluorine Substitution on Electronic Properties and Biological Interactions

The introduction of a fluorine atom onto the phenyl ring of pyrazole (B372694) derivatives imparts significant changes to the molecule's physicochemical properties, which in turn profoundly influences its biological interactions. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its presence can drastically alter the electronic distribution within a molecule. researchgate.net This high electronegativity creates a strong carbon-fluorine (C-F) bond and can modulate the acidity or basicity of nearby functional groups, affecting how the molecule interacts with biological targets like enzymes and receptors. researchgate.net

The substitution of hydrogen with fluorine can lead to a significant increase in lipophilicity, which affects the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. researchgate.netnih.gov This enhanced lipophilicity can improve the absorption, distribution, and metabolic stability of a drug candidate. unf.edu For instance, in a series of fluorinated pyrazole aldehydes tested for antifungal activity, the presence and position of fluorine were critical to their inhibitory effects. nih.gov

Impact of Methyl and Amino Group Positioning on Molecular Behavior

The specific placement of substituents on the pyrazole ring is a critical determinant of a compound's biological activity. The positions of the methyl and amino groups in 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine are not arbitrary and have a significant impact on the molecule's conformation, electronic properties, and ability to interact with biological targets.

The position of the amino group on the pyrazole scaffold is particularly crucial, with 3-amino, 4-amino, and 5-amino pyrazoles often exhibiting distinct pharmacological profiles. mdpi.comresearchgate.net 5-Aminopyrazoles, such as the title compound, are widely reported as versatile scaffolds for kinase inhibitors, anticancer, antibacterial, and anti-inflammatory agents. mdpi.comresearchgate.net The amino group at the 5-position can act as a key hydrogen bond donor, forming crucial interactions with the hinge region of kinase ATP binding sites, a common target in cancer therapy. researchgate.net SAR studies have shown that the presence of an unsubstituted N1 nitrogen on the pyrazole ring can be important for the cytotoxic activity of some 3-aminopyrazole derivatives, whereas substitution at this position can lead to other activities, such as anti-inflammatory effects. mdpi.com

The methyl group, in this case at the N1 position, also plays a vital role. N1-substituted pyrazoles are often more stable than their unsubstituted counterparts. researchgate.net This substitution prevents tautomerization and locks the molecule into a specific conformation, which can be beneficial for selective binding to a target. mdpi.com The size and nature of the substituent at the N1 position can fine-tune the compound's activity. For example, in a series of p53-MDM2 inhibitors, compounds with benzyl groups at the N1 position of the pyrazole scaffold showed higher binding activities than those with alkyl groups. rhhz.net In studies of alcohol dehydrogenase inhibitors, the presence of a methyl group at the C4 position of the pyrazole ring was shown to directly affect binding affinity, highlighting the sensitivity of biological targets to even small structural modifications. nih.gov

| Group | Position | Influence on Molecular Behavior |

| Amino (NH₂) Group | C5 | Acts as a key hydrogen bond donor, crucial for interaction with kinase hinge regions and other biological targets. mdpi.comresearchgate.net |

| C3 / C4 | Leads to different pharmacological profiles; 3-aminopyrazoles are noted for anticancer properties, while 4-aminopyrazoles have shown anticonvulsant activity. mdpi.com | |

| Methyl (CH₃) Group | N1 | Increases molecular stability, prevents tautomerization, and influences the compound's conformation for selective target binding. mdpi.comresearchgate.net |

| C4 | Can directly impact binding affinity to enzyme active sites through steric and hydrophobic interactions. nih.gov |

Role of Aromatic Substituents and Heterocyclic Linkers on Bioactivity

While the core fluorophenyl pyrazol-5-amine structure is essential, the addition of other aromatic substituents and heterocyclic linkers can dramatically modulate bioactivity and selectivity. rsc.org These modifications allow for the exploration of chemical space and the optimization of interactions with specific biological targets.

SAR studies frequently demonstrate the importance of the nature and position of substituents on the phenyl ring. For example, in a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives developed as androgen receptor antagonists, various substitutions on other parts of the molecule led to potent antiproliferative activity against prostate cancer cell lines. nih.gov Similarly, in the development of meprin α and β inhibitors, the introduction of different groups on the 3,5-diphenylpyrazole core revealed that even small changes, like substituting a phenyl with a methyl or benzyl group, could significantly decrease inhibitory activity. nih.gov

The strategic combination of different aromatic and heterocyclic systems can lead to compounds with novel mechanisms of action or improved selectivity. Pyrazole-containing hybrids, such as pyrazole-oxindoles and pyrazolyl-benzimidazolones, have been synthesized and shown to possess a range of biological activities, including antioxidant and anticancer effects. nih.govmdpi.com

Design Principles for Modulating Specific Biological Activities

The accumulated knowledge from SAR studies on fluorophenyl pyrazol-5-amine and related derivatives allows for the formulation of key design principles to modulate specific biological activities. nih.govnih.gov The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile foundation for developing ligands for diverse biological targets. rsc.orgmdpi.com

Targeting Kinases: To design kinase inhibitors, the 5-amino pyrazole moiety is a valuable starting point due to its ability to form hydrogen bonds with the kinase hinge region. researchgate.net Modifications often involve attaching various substituted aromatic or heterocyclic rings to the C3 and N1 positions of the pyrazole to occupy adjacent hydrophobic pockets in the ATP-binding site, thereby enhancing potency and selectivity. nih.gov

Enhancing Antiproliferative Activity: For anticancer applications, SAR studies suggest that the type of substitution on the N1-position and the phenyl ring at C4 is critical. For instance, introducing specific substituted benzyl groups at N1 can improve binding to targets like MDM2. rhhz.net Furthermore, linking the pyrazole core to other heterocyclic systems known for anticancer activity, such as quinolines or indoles, can yield hybrid molecules with potent cytotoxic effects. nih.gov

Modulating Anti-inflammatory Effects: The development of anti-inflammatory agents often focuses on inhibiting enzymes like cyclooxygenase (COX). The design of selective COX-2 inhibitors has successfully utilized the pyrazole scaffold. nih.gov Introducing bulky groups, such as a sulfonamide moiety, on an N-phenyl ring attached to the pyrazole core is a known strategy to achieve COX-2 selectivity, as seen in the drug Celecoxib. researchgate.net

| Design Principle | Target Activity | Structural Modification Example |

| Kinase Hinge Binding | Anticancer (Kinase Inhibition) | Utilize the 5-amino pyrazole group for hydrogen bonding; add aromatic groups at C3/N1 for hydrophobic interactions. researchgate.netnih.gov |

| COX-2 Selectivity | Anti-inflammatory | Attach an N-phenyl ring with a para-sulfonamide group to the pyrazole core. researchgate.net |

| Modulating Lipophilicity | Improved Pharmacokinetics | Introduce fluorine atoms on phenyl rings to increase lipophilicity and block metabolic oxidation. researchgate.netorientjchem.org |

| Scaffold Hopping/Hybridization | Novel Bioactivities | Link the pyrazole core to other bioactive heterocycles like benzimidazoles or indoles. nih.govnih.gov |

Emerging Research Directions and Advanced Applications of 4 2 Fluorophenyl 1 Methyl 1h Pyrazol 5 Amine in Chemical Science

4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine as a Versatile Building Block in Organic Synthesis

5-Aminopyrazoles are highly valued as versatile synthons in organic synthesis, a role that 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine capably fulfills. nih.gov These compounds are polyfunctional, possessing several nucleophilic centers that can be selectively targeted. The primary amino group at the C5 position is the most nucleophilic site, readily participating in reactions with electrophiles. This reactivity allows for its use as a potent 1,3-bis(nucleophile) in the preparation of fused heterocyclic systems. researchgate.net

The synthetic utility of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine stems from its capacity to undergo a variety of chemical transformations to build molecular complexity. Its amino group can be acylated, alkylated, or used in condensation reactions with carbonyl compounds to form Schiff bases or enamines, which are themselves useful intermediates. More significantly, it serves as a key precursor in multicomponent reactions and cyclocondensation strategies to construct fused ring systems, which form the basis of many pharmacologically active molecules. frontiersin.org The presence of the 2-fluorophenyl group provides a site for further functionalization and modulates the electronic properties and conformation of the molecule and its derivatives.

The general synthesis of such 5-aminopyrazoles often involves the cyclocondensation of a substituted hydrazine (B178648) (in this case, methylhydrazine) with a functionalized β-ketonitrile precursor. nih.gov This accessibility ensures a reliable supply of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine for its use as a foundational building block in complex synthetic campaigns.

Design and Synthesis of Novel Pyrazole-Fused Heterocyclic Systems

A primary application of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is in the construction of pyrazole-fused heterocycles. nih.gov The strategic arrangement of its amino group and adjacent ring nitrogen atom makes it an ideal starting material for annulation reactions, leading to a diverse array of bicyclic and polycyclic systems. These fused scaffolds are of immense interest in medicinal chemistry as they often mimic the structure of endogenous purines, allowing them to interact with biological targets like protein kinases. rsc.org

The most prominent examples of fused systems derived from 5-aminopyrazoles are pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov

Pyrazolo[3,4-d]pyrimidines: This scaffold is arguably the most significant target synthesized from 5-aminopyrazoles. The synthesis typically involves a cyclocondensation reaction with a one-carbon electrophile, such as formic acid, formamide, or triethyl orthoformate, followed by reaction with an amine or hydrazine. rsc.orgnih.gov These compounds are well-established as potent inhibitors of various protein kinases. unisi.it

Pyrazolo[3,4-b]pyridines: This isomeric fused system can be accessed through the reaction of the aminopyrazole with various 1,3-dielectrophiles, such as β-diketones, α,β-unsaturated ketones, or β-ketonitriles, often under acidic conditions. nih.gov

Other Fused Systems: The versatility of the 5-aminopyrazole core allows for the synthesis of numerous other fused heterocycles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c] tubitak.gov.trgoogle.comacs.orgtriazines, and pyrazolo[3,4-d]thiazoles, by carefully selecting the appropriate bielectrophilic partner. tubitak.gov.trnih.govsemanticscholar.org

The table below summarizes common synthetic routes to major pyrazole-fused systems using a 5-aminopyrazole precursor like 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine.

| Fused Heterocyclic System | Typical Reagents | General Conditions |

| Pyrazolo[3,4-d]pyrimidines | Formamide, Urea, Triethyl orthoformate | Thermal, Acid or Base Catalysis |

| Pyrazolo[3,4-b]pyridines | β-Diketones, α,β-Unsaturated Ketones | Reflux in Acetic Acid or other solvents |

| Pyrazolo[1,5-a]pyrimidines | β-Enaminones, Pentane-2,4-dione | Thermal, Microwave-assisted |

| Pyrazolo[3,4-d]thiazoles | Elemental Sulfur, Isothiocyanates | Base catalysis in DMF/Ethanol |

Development of Chemical Probes and Tool Compounds for Biological Research

The structural framework of 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is an excellent starting point for the design of chemical probes and tool compounds to investigate biological pathways. Its derivatives, particularly the pyrazolo[3,4-d]pyrimidine-based compounds, are frequently developed as potent and selective protein kinase inhibitors. nih.govunisi.it Kinases play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.

Derivatives built from the (fluorophenyl)pyrazole scaffold have been successfully developed to target a range of kinases, including:

Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidines have been designed as EGFR inhibitors, where the pyrazole (B372694) core mimics the adenine region of ATP, and substituted phenyl rings occupy adjacent hydrophobic pockets in the enzyme's active site. semanticscholar.org

Cyclin-Dependent Kinases (CDKs): The discovery of novel CDK2 inhibitors has been achieved using a di(1H-pyrazol-4-yl)pyrimidine scaffold, demonstrating the modular utility of pyrazole building blocks in creating potent cell cycle inhibitors. mdpi.com

Aurora Kinases: Imidazo[4,5-b]pyridine derivatives featuring a (1-(4-fluorophenyl)-1H-pyrazol-4-yl) moiety have been synthesized and evaluated as inhibitors of Aurora kinases, which are critical for cell division. nih.gov

c-Met Kinase: Pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]thiazole scaffolds have shown potent inhibitory activity against the c-Met tyrosine kinase, a key target in oncology. semanticscholar.org

The 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine scaffold offers key features for designing such probes. The 2-fluoro substituent can engage in specific hydrogen bonding interactions with amino acid residues in a protein's active site, potentially enhancing binding affinity and selectivity. Furthermore, fluorine substitution can improve metabolic stability and oral bioavailability, properties that are crucial for effective tool compounds and potential drug candidates.

| Kinase Target Family | Relevant Pyrazole-Based Scaffold |

| EGFR | 1H-Pyrazolo[3,4-d]pyrimidine |

| CDKs | N,4-Di(1H-pyrazol-4-yl)pyrimidine |

| Aurora Kinases | 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine |

| c-Met | Pyrazolo[3,4-b]pyridine, Pyrazolo[3,4-d]thiazole |

| ASK1 | Substituted Pyrazole |

Insights from Patent Literature Guiding Academic Research Directions

Patent literature often provides a forward-looking perspective on the therapeutic areas where specific chemical scaffolds are being actively investigated. An examination of patents related to (fluorophenyl)pyrazole structures reveals significant industrial interest in their application as anti-inflammatory agents.

For instance, a key patent describes a class of 4-[5-(aryl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide compounds for the treatment of inflammation. google.com Notably, this series includes 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a compound of particular interest. google.com This class of compounds is structurally related to celecoxib, a selective COX-2 inhibitor, suggesting that the (fluorophenyl)pyrazole core is a privileged scaffold for targeting enzymes involved in the inflammatory cascade.

This industrial focus provides a clear directive for academic research. While the patented compounds are not directly synthesized from 5-aminopyrazoles, the emphasis on the (fluorophenyl)pyrazole core validates its importance as a pharmacophore. Academic laboratories can leverage this insight by:

Utilizing 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine to synthesize novel fused heterocycles and screening them for anti-inflammatory activity.

Exploring the structure-activity relationships of the 2-fluoro substitution pattern, as opposed to the 4-fluoro pattern in the patent, to develop isomers with potentially different selectivity profiles against COX-1 and COX-2.

Using the aminopyrazole as a handle to attach different functional groups, moving beyond the benzenesulfonamide moiety to discover novel classes of anti-inflammatory agents.

The patent landscape thus guides academic research toward high-impact therapeutic areas, highlighting the (fluorophenyl)pyrazole scaffold as a validated starting point for the discovery of new anti-inflammatory drugs.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with 1,3-diketones or α,β-unsaturated ketones under acidic conditions (e.g., HCl in ethanol).

- Step 2 : Introduction of the 2-fluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling.

- Step 3 : Methylation at the pyrazole N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Optimization : Solvent polarity (e.g., DMF vs. THF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) significantly impact yield and purity. For example, anhydrous methanol improves condensation efficiency in fluorophenyl group introduction .

Q. Which analytical techniques are most effective for characterizing 4-(2-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine?

- X-ray crystallography : Resolves bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between the fluorophenyl and pyrazole rings, confirming stereoelectronic effects .

- NMR spectroscopy : ¹⁹F NMR identifies fluorine environment shifts (δ −110 to −115 ppm for ortho-F), while ¹H NMR distinguishes methyl (δ ~3.2 ppm) and amine protons (δ ~5.1 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 235.0984) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodology :

- Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 2,4-difluorophenyl or adjust methyl group position) to assess impact on target binding .

- Bioassays : Test analogs against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) to quantify IC₅₀ values.

Example : A study comparing 4-(2-Fluorophenyl) vs. 4-(4-Fluorophenyl) analogs revealed a 10-fold difference in kinase inhibition due to steric hindrance .

Q. How should researchers address contradictions in reported binding affinity data for this compound?

Resolution strategies :

- Assay standardization : Use identical buffer conditions (pH 7.4, 150 mM NaCl) and control for ATP concentration in kinase assays .

- Orthogonal validation : Confirm binding via isothermal titration calorimetry (ITC) alongside SPR to rule out artifacts .

- Purity verification : Employ HPLC-MS (≥98% purity, C18 column, 0.1% TFA in acetonitrile/water) to exclude impurities affecting results .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

Approaches :

- Molecular docking : Simulate binding poses in ATP-binding pockets (e.g., EGFR tyrosine kinase) to identify key interactions (e.g., H-bonding with backbone amides) .

- Mutagenesis : Replace residues (e.g., Lys721 in EGFR) to validate predicted binding sites via loss-of-function phenotypes .

- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK pathway modulation) .

Methodological Challenges and Solutions

Q. How can stability and storage conditions impact experimental reproducibility?

Key factors :

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the fluorophenyl moiety .

- Hygroscopicity : Use desiccants (e.g., silica gel) to avoid amine protonation and solubility changes .

- Accelerated stability testing : Monitor decomposition via LC-MS under stress conditions (40°C/75% RH for 4 weeks) .

Q. What advanced computational tools are recommended for predicting metabolic pathways?

- Software : Schrödinger’s Metabophore or GLORYx for phase I/II metabolism prediction (e.g., CYP3A4-mediated oxidation or glucuronidation) .

- QSAR models : Train on datasets of pyrazole derivatives to forecast clearance rates and metabolite toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.